![molecular formula C7H6N2O B1269818 1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 54415-77-9](/img/structure/B1269818.png)
1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Overview
Description
1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action:
This compound primarily targets the fibroblast growth factor receptor (FGFR) family. FGFRs consist of four isoforms (FGFR1–4) that play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, making FGFRs attractive targets for cancer therapy.
Mode of Action:
Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. By inhibiting FGFRs, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one disrupts these signaling cascades, affecting cell growth, survival, and migration .
Action Environment:
Environmental factors influence the compound’s efficacy and stability:
- Altered pH affects its solubility and bioavailability. Stability may vary under different temperature conditions. Interaction with other drugs or food affects absorption and metabolism.
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[3,2-c]pyridin-4(5H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 3 (RIPK3). This compound interacts with RIPK3 by binding to its active site, thereby inhibiting its kinase activity . This interaction is significant because RIPK3 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK3, this compound can modulate cell death pathways, which has implications for treating diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemic injuries.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RIPK3, this compound can prevent the activation of downstream signaling pathways that lead to necroptosis . This inhibition can result in reduced inflammation and cell death, which is beneficial in conditions where necroptosis contributes to disease pathology. Additionally, this compound has been observed to affect the expression of genes involved in cell survival and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly RIPK3. This compound binds to the active site of RIPK3, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the necroptotic signaling pathway, thereby preventing cell death. Additionally, this compound may also interact with other kinases and proteins involved in cell survival and apoptosis, further contributing to its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of RIPK3 and prolonged modulation of necroptosis . The degradation of this compound over time can reduce its efficacy, highlighting the importance of optimizing its stability for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RIPK3 and modulates necroptosis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a kinase inhibitor. This compound interacts with enzymes and cofactors involved in the metabolism of kinases, influencing metabolic flux and metabolite levels . By modulating the activity of RIPK3 and other kinases, this compound can alter cellular metabolism and energy production, which has implications for its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. This compound is transported across cell membranes and distributed to various cellular compartments, where it can interact with its target proteins . The presence of specific transporters and binding proteins can influence the localization and accumulation of this compound, affecting its overall activity and therapeutic potential.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular processes. This compound is primarily found in the cytoplasm, where it interacts with RIPK3 and other kinases . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and enhance its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-methyl-5-nitropyridin-2-ol, regioselective bromination followed by chlorination and subsequent cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one derivatives as effective anticancer agents.
Case Study: Colchicine-Binding Site Inhibitors
A series of derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, an essential process in cancer cell division. Among these, compound 10t demonstrated remarkable antitumor activity against several cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM. This compound was shown to disrupt microtubule dynamics significantly, leading to G2/M phase arrest and apoptosis in cancer cells at low concentrations (0.12 μM) .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
10t | HeLa | 0.12 | Tubulin polymerization inhibition |
10t | SGC-7901 | 0.21 | Microtubule disruption |
10t | MCF-7 | 0.15 | Induction of apoptosis |
The molecular docking studies indicated that 10t interacts with tubulin at the colchicine-binding site, forming hydrogen bonds that enhance its inhibitory effects on tubulin polymerization .
Anti-inflammatory Applications
Another promising application of this compound derivatives is in the treatment of inflammatory diseases.
Case Study: RIPK3 Inhibition
Research has identified novel dihydro derivatives of this compound as inhibitors of RIPK3 (receptor-interacting protein kinase 3), which plays a crucial role in inflammatory signaling pathways. These compounds have shown efficacy in preclinical models for treating conditions characterized by aberrant RIPK3 activity, such as neurodegeneration and autoimmune diseases .
Compound Type | Target Activity | Potential Conditions Treated |
---|---|---|
Dihydro derivatives | RIPK3 inhibition | Inflammatory diseases |
Neurodegeneration | ||
Autoimmune diseases |
Broader Pharmacological Activities
Beyond anticancer and anti-inflammatory properties, derivatives of this compound have been explored for various pharmacological activities:
- Antiviral Activity : Some derivatives have demonstrated moderate activity against HIV-1 replication, with specific structural modifications enhancing their efficacy .
- Analgesic Effects : Certain pyrrolo derivatives have been investigated for their potential as analgesics and sedatives, indicating a broad spectrum of action beyond oncology .
Comparison with Similar Compounds
1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atoms.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which influence its reactivity and biological activity .
Biological Activity
1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system. Its molecular formula is C₈H₇N₃O, and it has a molecular weight of 151.16 g/mol. The compound is recognized for its role as an inhibitor of various biological targets, particularly receptor-interacting protein kinase 3 (RIPK3) and fibroblast growth factor receptors (FGFRs) .
Target Interactions
This compound primarily interacts with:
- RIPK3 : This compound inhibits RIPK3 by binding to its active site, thereby blocking its kinase activity. This inhibition prevents the activation of downstream signaling pathways associated with necroptosis, a form of programmed cell death .
- FGFRs : The compound disrupts the signaling cascades initiated by FGFRs, which are crucial for cell proliferation and migration. By inhibiting FGFRs, it affects pathways such as RAS-MEK-ERK and PI3K-Akt, which are vital for various cellular processes .
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Cervical Cancer : Compounds derived from pyrrolo[3,2-c]pyridin-4(5H)-one showed significant cytotoxic effects on SiHa, HeLa, and CaSki cell lines. For instance, at a concentration of 300 µM, the viability of these cells was reduced to approximately 16.8%, 18.8%, and 13.3%, respectively .
- Breast Cancer : Other derivatives were evaluated against MDA-MB-231 and MCF-7 cell lines, showing promising results with IC50 values indicating significant cytotoxicity at low concentrations .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains, although specific data on this compound itself remains limited.
In Vitro Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Cell Viability : A notable study assessed the impact of synthesized analogs on cervical cancer cells. The findings indicated that certain derivatives significantly impaired cell viability at varying concentrations (see Table 1) .
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
1k | SiHa | 300 | 16.8 ± 0.67 |
1k | HeLa | 300 | 18.8 ± 1.03 |
1k | CaSki | 300 | 13.3 ± 0.66 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed moderate to strong binding affinities with key kinases related to tumor growth .
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNVJVBRPMQWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342744 | |
Record name | 4-Hydroxy-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-77-9 | |
Record name | 4-Hydroxy-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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